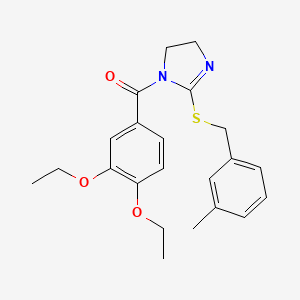

(3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound "(3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a methanone core bridging two key moieties: a 3,4-diethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a thioether-linked 3-methylbenzyl group. The thioether substituent on the imidazole ring may influence metabolic stability and hydrophobic interactions . While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name |

(3,4-diethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-4-26-19-10-9-18(14-20(19)27-5-2)21(25)24-12-11-23-22(24)28-15-17-8-6-7-16(3)13-17/h6-10,13-14H,4-5,11-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQWWKBKMYYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, often referred to as a novel imidazole derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the diethoxyphenyl and thioether functionalities enhances its lipophilicity and potential for interaction with biological targets.

-

Anticancer Activity :

- Recent studies have shown that imidazole derivatives can inhibit key signaling pathways involved in cancer proliferation. For instance, compounds similar to the one have been reported to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in oncogenesis .

- In vitro assays demonstrated that modifications in the structure of imidazole derivatives can lead to significant anticancer activity, particularly against breast cancer cell lines (MDA-MB-468) with IC50 values as low as 1.1 nM .

- Anti-inflammatory Effects :

- Kinase Inhibition :

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Anticancer | Farnesyltransferase inhibition | 24 nM |

| Compound B | Anti-inflammatory | IL-6 and TNF-α reduction | Significant decrease observed |

| Compound C | Kinase inhibition | SYK inhibition | Moderate inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-diethoxy groups contrast with the nitro group in the analog from . Diethoxy substituents likely reduce electrophilicity compared to nitro, affecting interactions with electron-deficient biological targets .

- Thioether Modifications: The 3-methylbenzyl thioether in the target compound differs from the trifluoromethylbenzyl group in .

- Core Heterocycle Differences: The 4,5-dihydroimidazole core in the target compound lacks the aromaticity of triazole () or imidazolone () cores, which could alter conformational stability and hydrogen-bonding capacity .

Challenges in Structural Similarity Assessments

While structural analogs share core motifs, biological outcomes may diverge significantly due to subtle substituent variations. For example:

- The trifluoromethyl group in ’s compound could enhance target binding via halogen bonding, a feature absent in the target compound’s methyl group .

- Fluorine atoms in ’s difluorophenyl group may improve metabolic stability and binding affinity through electrostatic interactions, contrasting with the diethoxy groups’ bulkier, flexible nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.